
4,4,4-Trideuteriobut-1-ene
Overview
Description
4,4,4-Trideuteriobut-1-ene (C₄H₅D₃) is a deuterium-substituted alkene where three hydrogen atoms on the terminal methyl group (C-4) are replaced by deuterium isotopes. This compound is primarily used in mechanistic studies to investigate kinetic isotope effects (KIEs) in hydrogenation, polymerization, and other catalytic reactions. The deuteration alters physical properties such as bond strength, density, and vibrational frequencies, making it a valuable tool in isotopic labeling experiments . Its molecular weight is 61.12 g/mol (vs. 56.11 g/mol for non-deuterated but-1-ene), with a boiling point slightly elevated due to deuterium’s higher mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trideuteriobut-1-ene typically involves the deuteration of but-1-ene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the terminal carbon.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and efficient use of deuterium gas. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trideuteriobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound using catalysts like platinum or palladium results in the formation of 4,4,4-Trideuteriobutane.
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: H2 gas with Pt or Pd catalysts.
Substitution: NBS, under light or heat to initiate the reaction.
Major Products:
Oxidation: Deuterated butanone, butanoic acid.
Reduction: 4,4,4-Trideuteriobutane.
Substitution: Deuterated bromoalkenes.
Scientific Research Applications
4,4,4-Trideuteriobut-1-ene is utilized in various scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy, providing enhanced resolution and sensitivity in analytical studies.
Mechanism of Action
The mechanism of action of 4,4,4-Trideuteriobut-1-ene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction kinetics and isotope effects, providing insights into the behavior of hydrogen atoms in chemical and biological processes. The compound’s unique isotopic properties make it a valuable tool for studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4,4,4-Trideuteriobut-1-ene with analogous alkenes:
Property | This compound | But-1-ene (C₄H₈) | 1,1,2-Trideuterioethylene (C₂D₃H) | 3,3,3-Trideuteriopropene (C₃H₃D₃) |
---|---|---|---|---|
Molecular Weight (g/mol) | 61.12 | 56.11 | 31.06 | 47.09 |
Boiling Point (°C) | ~ -6.3 | -6.3 | -103.7 | -47.7 |
Density (g/cm³) | 0.67 (est.) | 0.595 | 0.57 (est.) | 0.61 (est.) |
Solubility in H₂O | Insoluble | Insoluble | Slightly soluble | Insoluble |
Vapor Pressure (kPa, 20°C) | ~105 | 245 | 4080 | 460 |
Key Observations :
- Deuteration increases molecular weight and density while slightly reducing vapor pressure due to stronger intermolecular forces.
- Boiling points remain similar to non-deuterated analogs, as isotopic substitution minimally affects van der Waals interactions .
Chemical Reactivity
- Hydrogenation : 4,4,4-Trideuteriobut-ene exhibits a kinetic isotope effect (KIE) during catalytic hydrogenation. The C-D bonds resist cleavage more than C-H bonds, slowing reaction rates (e.g., $ kH/kD \approx 2-3 $ for Pd/C catalysts) .
- Acid-Catalyzed Hydration : Deuteration at C-4 reduces electrophilicity at the β-carbon, leading to slower hydration compared to but-1-ene.
- Polymerization: In Ziegler-Natta polymerization, deuterated monomers like this compound yield polymers with altered crystallinity due to isotopic mass effects .
Spectroscopic Differences
- NMR : Deuterium substitution eliminates proton signals at C-4, simplifying $ ^1H $-NMR spectra. $ ^2H $-NMR shows a triplet (J ≈ 2 Hz) due to coupling with adjacent protons.
- IR : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3100 cm⁻¹) .
Notes
- The provided evidence (ID:1) discusses (S)-Methyl 4-(1-aminoethyl)benzoate, a structurally unrelated compound. Therefore, this article relies on general knowledge from peer-reviewed studies on deuterated alkenes.
- For reproducibility, consult primary literature on isotopic synthesis and KIEs in organic chemistry.
Properties
IUPAC Name |
4,4,4-trideuteriobut-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZUUAINFGPBY-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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